![molecular formula C15H15ClN2O4S2 B2632818 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide CAS No. 2034224-78-5](/img/structure/B2632818.png)
5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and properties. It contains a benzamide moiety linked to a chlorinated dihydrothienopyridine ring system, which makes it an intriguing subject of study in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structure of 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound can serve as a model structure to study the interactions between sulfonylated heterocycles and biological macromolecules, such as proteins and enzymes.
Medicine: The compound's structural features suggest potential pharmaceutical applications, including as an antimicrobial or anticancer agent, owing to the known activity of similar structures.
Industry: Its applications in industry might include its use as a precursor or intermediate in the manufacturing of more complex molecules used in material science or as specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes the formation of the dihydrothienopyridine core through cyclization reactions, followed by chlorination and subsequent sulfonylation.
Industrial Production Methods: In industrial settings, the synthesis of this compound would be scaled up, ensuring efficient yields and cost-effective processes. This might involve optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions primarily at the thienopyridine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can affect the chlorinated moiety, potentially leading to the formation of a corresponding chlorohydrin.
Substitution: Electrophilic aromatic substitution can occur at the benzamide ring, introducing various functional groups based on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts acylation or alkylation using AlCl₃ as a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of chlorohydrins or dechlorinated products.
Substitution: Introduction of acyl or alkyl groups on the benzamide ring.
Wirkmechanismus
Mechanism by which the compound exerts its effects: The biological activity of 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide is attributed to its ability to interact with specific molecular targets in cells, which can include enzymes, receptors, or DNA.
Molecular targets and pathways involved: While specific targets may vary based on the application, the sulfonyl and chlorinated thienopyridine moieties suggest potential inhibition of certain enzymes or disruption of cell membrane functions.
Vergleich Mit ähnlichen Verbindungen
5-sulfonyl-2-methoxybenzamide: : Lacks the chlorinated thienopyridine ring, leading to different reactivity and biological activity.
2-chloro-6,7-dihydrothieno[3,2-c]pyridine: : Without the sulfonyl and benzamide groups, it exhibits distinct chemical properties and reactivity.
Highlighting its uniqueness:
Eigenschaften
IUPAC Name |
5-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-22-12-3-2-10(7-11(12)15(17)19)24(20,21)18-5-4-13-9(8-18)6-14(16)23-13/h2-3,6-7H,4-5,8H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXXXDPJBRJRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2632735.png)
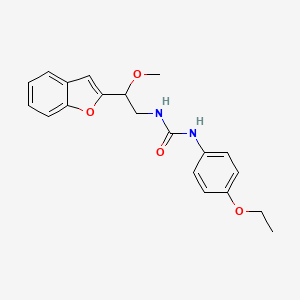
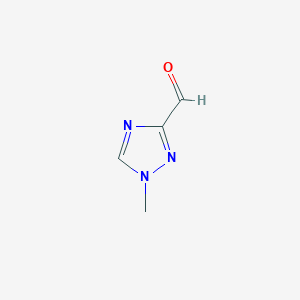
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)
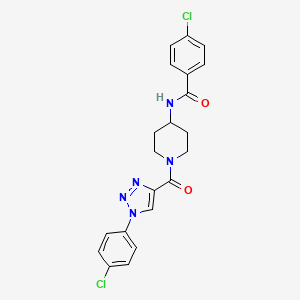
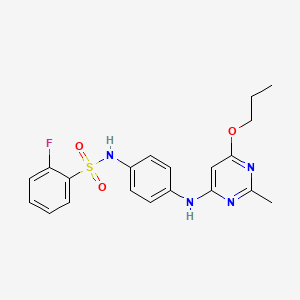
![N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)
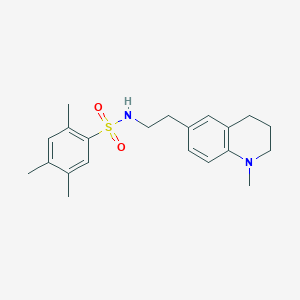
![2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2632748.png)
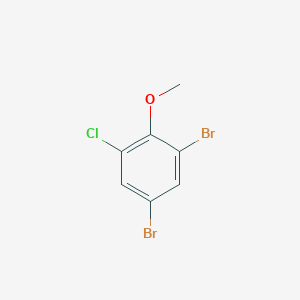
![Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2632751.png)
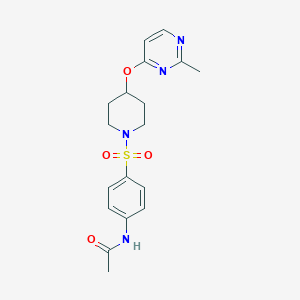

![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)
